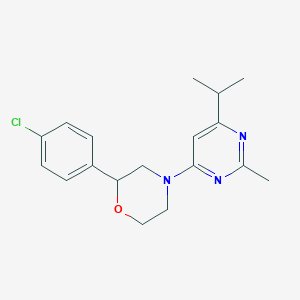
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide, also known as MNI-301, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of imidazole derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of enzymes and proteins involved in cellular processes. It has also been found to induce cell death in cancer cells by triggering apoptosis.
Biochemical and Physiological Effects:
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. The compound has also been found to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a range of microorganisms, making it a potential candidate for the development of new antimicrobial drugs. However, one limitation of using 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide. One potential area of study is its use in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of new formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide and its potential use in the treatment of various diseases.
In conclusion, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide is a promising compound that has gained attention in the field of scientific research. Its potential use in the treatment of various diseases, including cancer and infectious diseases, makes it an important area of study. Further research is needed to fully understand its mechanism of action and to develop new formulations that can improve its therapeutic effects.
Synthesis Methods
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide involves the reaction of 2-methyl-5-nitroimidazole with N-(2-phenylethyl)acetamide in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. The compound has been tested against a range of microorganisms, including bacteria and fungi, and has shown promising results in inhibiting their growth.
properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-11-16-9-14(18(20)21)17(11)10-13(19)15-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXQVJWFSDFLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NCCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5314767.png)
![1-(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5314776.png)
![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)



![2-ethyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5314826.png)

![(3R)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5314831.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314837.png)

![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)
![8-[(3,5-dimethyl-1-adamantyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5314857.png)
